molecular formula C15H21ClN2O4 B2841194 Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 2253639-52-8

Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B2841194
CAS No.: 2253639-52-8
M. Wt: 328.79
InChI Key: YVESXAOOUIZDCJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a synthetic organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group, and an ethyl ester moiety. This structure combines aromatic, protective, and functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its Boc group enhances stability during reactions, while the ethyl ester facilitates solubility in organic solvents. The compound’s molecular formula is C₁₅H₂₀ClN₂O₄, with a molecular weight of 327.78 g/mol .

Properties

IUPAC Name

ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-5-21-13(19)11(18-14(20)22-15(2,3)4)8-10-6-7-17-12(16)9-10/h6-7,9,11H,5,8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVESXAOOUIZDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=NC=C1)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Notes

Synthetic Challenges : The Boc group may require acidic conditions for removal (e.g., HCl/dioxane), which could destabilize the ethyl ester .

Analytical Characterization : Elemental analysis (e.g., C: 60.48%, H: 6.46%, N: 12.80% in ) provides a benchmark for validating the target compound’s purity .

Industrial Relevance : The compound’s structural complexity aligns with trends in fragment-based drug design, where modular building blocks are prioritized .

Q & A

Q. Table 1: Key Spectral Features

TechniqueDiagnostic SignalsReference
¹H NMRδ 8.3–8.5 ppm (pyridine C-H)
¹³C NMR~155 ppm (Boc carbonyl)
HRMSm/z 339.1112 ([M+H]⁺)

Advanced: How can researchers resolve contradictions in NMR data for stereoisomers?

Methodological Answer:

  • Chiral Derivatization: Use chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers via ¹H NMR splitting patterns .
  • X-ray Crystallography: Single-crystal analysis (via SHELX ) provides unambiguous stereochemical assignment.
  • 2D NMR (NOESY): Correlates spatial proximity of protons to distinguish diastereomers .

Case Study:
In a structurally similar compound (), enantiomers showed distinct NOE interactions between the Boc group and pyridinyl protons, resolving stereochemical ambiguity.

Advanced: What strategies optimize enantiomeric excess (ee) in chiral derivatives?

Methodological Answer:

  • Asymmetric Catalysis: Employ chiral Pd catalysts (e.g., BINAP ligands) during cross-coupling to induce >90% ee .
  • Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Chiral HPLC: Semi-preparative columns (Chiralpak IA) achieve >99% ee post-synthesis .

Critical Parameters:

  • Catalyst loading (1–5 mol%) and solvent (toluene vs. THF) significantly impact stereoselectivity.

Basic: What purification methods are effective, and how do solvents influence crystallization?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (10–40%) to separate Boc-protected intermediates .
  • Recrystallization: Ethanol/water mixtures (4:1 v/v) yield high-purity crystals due to differential solubility of by-products .

Solvent Impact:

  • Low-polarity solvents (hexane) favor slow crystallization, reducing occluded impurities.

Advanced: How does the 2-chloropyridin-4-yl group affect reactivity in nucleophilic substitutions?

Methodological Answer:

  • Activation of Pyridine Ring: The electron-withdrawing Cl group enhances SNAr reactivity at the 4-position, enabling substitutions with amines or thiols .
  • Comparative Reactivity: Replace Cl with F or OMe in control experiments to assess electronic effects on reaction rates ().

Example:
In a related compound (), 2-chloropyridine showed 5x faster substitution than the 2-methoxy analog.

Advanced: What computational methods predict binding affinity with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with enzymes (e.g., kinases) using the compound’s 3D structure (generated via ORTEP-3 ).
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .

Validation:
Compare computational results with experimental IC₅₀ values from enzyme inhibition assays ().

Basic: How do structural analogs inform this compound’s potential biological activity?

Methodological Answer:

  • Pharmacophore Analysis: The Boc group enhances membrane permeability, while the chloropyridine moiety mimics ATP-binding site inhibitors ().
  • Case Study: Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate () showed anti-inflammatory activity via COX-2 inhibition, suggesting similar targets for this compound.

Advanced: How to scale up synthesis without compromising enantiomeric purity?

Methodological Answer:

  • Flow Chemistry: Continuous reactors minimize batch variability and improve heat transfer during Boc protection .
  • In-line Analytics: Use FTIR probes to monitor reaction progress and adjust catalyst feed in real time .

Yield vs. ee Trade-off:
Higher temperatures (80°C) reduce reaction time but may lower ee by 5–10% due to racemization.

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Stability Profile: The Boc group hydrolyzes under acidic or humid conditions.
  • Optimal Storage: -20°C under argon, with desiccants (silica gel). Periodic HPLC checks (C18 column, 80% MeOH in H₂O) detect degradation .

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